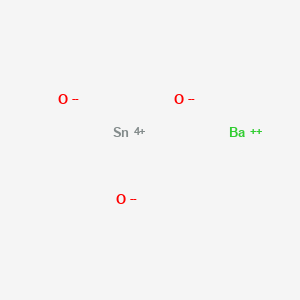

三氧化钡锡

描述

Synthesis Analysis

BaSnO3 has been synthesized using various methods, including hydrothermal processes and solid-state reactions. A general approach involves the hydrothermal growth of barium tin hydroxide/tin dioxide nanorods, characterized by their phase composition of monoclinic BaSn(OH)6 and orthorhombic SnO2, which demonstrates the complex nature of BaSnO3 synthesis (Tao et al., 2021). Additionally, the thermal decomposition of barium carbonate (BaCO3) and tin tetrahydroxide (Sn(OH)4) has been used to prepare barium stannate, highlighting the versatility in synthesis approaches (Reddy et al., 2001).

科学研究应用

牙科材料中的放射性:Camilleri (2010) 探索了硫酸钡(与三氧化钡锡相关的成分)在牙科材料中作为放射性物质的用途。这项研究突出了钡基化合物在放射成像中增强牙科水泥可见性的潜力 (Camilleri, 2010).

气体传感应用:Reddy 等人(2001 年)报道了使用锡酸钡检测液化石油气 (LPG),证明了其作为传感器材料的有效性。这表明三氧化钡锡在气体检测技术中的潜力 (Reddy, Manorama, & Rao, 2001).

光催化性能:Tao 等人(2021 年)研究了氢氧化钡锡/二氧化锡纳米棒的光催化降解,表明该材料在环境应用中的实用性,特别是在污染处理中 (Tao 等,2021).

介电性能:Ihlefeld 等人(2008 年)研究了钛酸钡锡酸盐薄膜,重点关注其介电性能。这项研究表明了在介电材料至关重要的电子学中的潜在应用 (Ihlefeld, Borland, & Maria, 2008).

化学分析方法:Arikawa 和 Sasaki (1987) 在生物样品中使用与三氧化钡锡相关的硫酸钡进行硫同位素测量,展示了其在分析化学中的作用 (Arikawa & Sasaki, 1987).

结构和电子性质:Slassi (2015) 对氧化钡锡进行了从头算研究,研究了其结构、电子和光学性质,可以指导其在材料科学和工程中的应用 (Slassi, 2015).

电气和介电性能:Singh 等人(2008 年)探索了锡酸钡的电气和介电性能,深入了解其在电子设备中的潜力 (Singh 等,2008).

安全和危害

未来方向

BaSnO3 has emerged as a promising candidate for the future of computer technology due to its unique properties and potential for groundbreaking applications . Its optical transparency and high electrical conductivity make it an ideal material for high-quality displays and touchscreens . It also holds great promise for revolutionizing various aspects of computer technology, including light-switchable transistors and optoelectronic integration .

属性

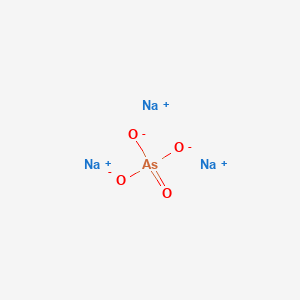

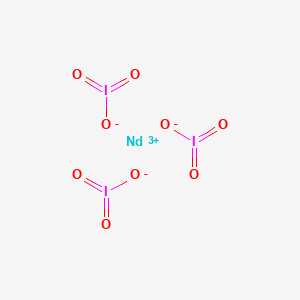

IUPAC Name |

barium(2+);oxygen(2-);tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O.Sn/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERMVCOJYLRNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sn+4].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010272 | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium tin trioxide | |

CAS RN |

12009-18-6 | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)